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molecular formula C7H12N2S2 B8336535 2-Amino-5-butylthiothiazole

2-Amino-5-butylthiothiazole

Cat. No. B8336535
M. Wt: 188.3 g/mol
InChI Key: KXBWVHAVTJAJCE-UHFFFAOYSA-N
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Patent
US07354701B2

Procedure details

A mixture of 2-amino-5-bromothiazole hydrobromide (13.0 g, 0.05 mol, available from Acros Organics) and 1-butanethiol (4.5 g, 0.05 mol) in ethanol (50 ml) was heated under reflux on a steam-bath for 30 h. The mixture was then allowed to stand at room temperature for 18 h before being distilled under reduced pressure. Water (25 ml) was added to the residue followed by the cautious addition of 0.88 ammonia (25 ml). The mixture was stirred at room temperature for 4 h, then the resulting beige solid was filtered off, washed with water and dried to give 2-amino-5-butylthiothiazole, (Yield 6.0 g (63%)).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.[CH2:9]([SH:13])[CH2:10][CH2:11][CH3:12]>C(O)C>[NH2:2][C:3]1[S:4][C:5]([S:13][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
4.5 g
Type
reactant
Smiles
C(CCC)S
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam-bath for 30 h
Duration
30 h
DISTILLATION
Type
DISTILLATION
Details
before being distilled under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 ml) was added to the residue
ADDITION
Type
ADDITION
Details
followed by the cautious addition of 0.88 ammonia (25 ml)
FILTRATION
Type
FILTRATION
Details
the resulting beige solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1SC(=CN1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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